molecular formula C12H9F3N2O2 B1525737 methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate CAS No. 762286-20-4

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

Cat. No.: B1525737
CAS No.: 762286-20-4
M. Wt: 270.21 g/mol
InChI Key: HHILRDZALIUGHO-UHFFFAOYSA-N
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Description

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction affords the desired 3,4-disubstituted-2-(trifluoromethyl)imidazoles . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70. This catalyst offers a simple reaction workup and presents valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding imidazole derivatives .

Scientific Research Applications

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole: Similar structure but with a benzo ring fused to the imidazole.

    2-(Trifluoromethyl)imidazole: Lacks the phenyl group.

    4-(Trifluoromethyl)phenylimidazole: Similar but without the carboxylate group.

Uniqueness

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate is unique due to the presence of both the trifluoromethyl group and the carboxylate ester, which confer enhanced chemical stability and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHILRDZALIUGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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